N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain the sulfonamide functional group (-SO2NH2), which is known for its antibacterial properties. The specific compound in question features an acetyl group and a hydroxy group on a phenyl ring, making it a phenolic sulfonamide derivative. Its molecular formula is with a molecular weight of approximately 245.28 g/mol .
The synthesis of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of 3-acetyl-4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
The molecular structure of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide features several key components:
The compound exhibits both hydrogen bond donor and acceptor capabilities due to the hydroxy and sulfonamide groups, which can significantly influence its solubility and interaction with biological macromolecules .
N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide can participate in various chemical reactions:
The mechanism of action of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide primarily relates to its potential as an antibacterial agent. Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is necessary for synthesizing folic acid in bacteria. By competing with PABA for binding to the enzyme dihydropteroate synthase, this compound disrupts folate synthesis, leading to bacterial cell death .
The physical and chemical properties of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide include:
N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide has several scientific applications:
Acetaminophen (APAP, N-acetyl-p-aminophenol) remains a cornerstone of global analgesic therapy but carries significant hepatotoxic risks at supratherapeutic doses. As the leading cause of acute liver failure in Western nations, APAP overdose accounts for approximately 46% of all cases in the United States, resulting in 78,000 emergency department visits and 300-500 deaths annually [5] [9]. The molecular pathogenesis originates from cytochrome P450-mediated metabolism (primarily CYP2E1), which converts 5-10% of therapeutic doses into the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) [2] [5]. Under physiological conditions, NAPQI undergoes rapid detoxification via glutathione (GSH) conjugation. However, overdose conditions deplete hepatic GSH stores, enabling covalent modification of mitochondrial proteins—particularly those involved in electron transport—triggering oxidative stress, c-Jun N-terminal kinase (JNK) activation, mitochondrial permeability transition pore (MPTP) formation, and ultimately hepatocellular necrosis [2] [5] [9].
N-acetylcysteine (NAC) serves as the sole clinically approved antidote by replenishing GSH stores, yet its efficacy diminishes significantly when administered beyond 8 hours post-overdose due to irreversible mitochondrial damage [5] [9]. Furthermore, NAC exhibits limited therapeutic utility in cases of massive overdose and can provoke adverse effects including anaphylactoid reactions [2]. These constraints underscore fundamental vulnerabilities in APAP's metabolic design: (1) the dependence on CYP2E1 bioactivation to exert analgesic effects via TRPV1 and CB1 receptor modulation in the CNS, and (2) the inherent chemical instability of the p-aminophenol scaffold that generates electrophilic intermediates capable of indiscriminate protein binding [5].
Table 1: Comparative Hepatotoxic Risks of Common Non-Opioid Analgesics
Analgesic | Primary Metabolic Pathway | Reactive Metabolite | Hepatotoxicity Risk | Antidote Limitations |
---|---|---|---|---|
Acetaminophen | CYP2E1 oxidation (5-10%) | NAPQI | High (dose-dependent) | Narrow therapeutic window for NAC |
NSAIDs (e.g., Ibuprofen) | CYP2C9 oxidation | Acyl-glucuronides | Moderate (idiosyncratic) | None established |
Aspirin | Esterase hydrolysis | Salicylates | Low | Alkalinization/dialysis |
The structural vulnerability of APAP lies in its p-aminophenol pharmacophore, which undergoes facile two-electron oxidation to NAPQI. This insight has driven the exploration of bioisosteric replacements for the phenolic hydroxyl group—a strategy aimed at attenuating CYP2E1-dependent bioactivation while retaining analgesic pharmacodynamics. Sulfonamide (-SO₂NH-) groups emerge as privileged structural motifs due to their: (1) chemical resistance to oxidative metabolism compared to phenols, (2) capacity to modulate lipophilicity and hydrogen-bonding potential, and (3) proven safety profiles in diverse therapeutic classes including antibiotics, diuretics, and anticonvulsants [3].
Sulfonamides demonstrate distinct structure-toxicity relationships based on substitution patterns. Antibacterial sulfonamides containing aromatic amines (e.g., sulfamethazine, sulfadiazine) exhibit higher allergic potential (3-8% incidence) due to N4-arylamine oxidation to nitroso derivatives that haptenize proteins [3]. Crucially, non-antibacterial sulfonamides lacking this motif—such as those replacing the amine with acetyl groups—display markedly reduced immunogenicity [3]. This principle directly informs the design of N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide, which eliminates the p-aminophenol group through:
Synthetic feasibility further supports this approach, as sulfonamides are efficiently synthesized via nucleophilic displacement of sulfonyl chlorides by aryl amines under mild conditions—a methodology extensively validated for hydroxyphenyl derivatives [3] [6].
The strategic integration of methanesulfonamide into the APAP scaffold follows three cardinal design principles to circumvent hepatotoxicity:
Principle 1: Attenuation of CYP2E1 BioactivationThe methanesulfonamide group (-SO₂NHCH₃) exhibits negligible oxidation potential by hepatic P450s compared to phenols. This directly impedes the two-electron oxidation pathway that generates NAPQI from APAP. Computational analyses of sulfonamide analogues reveal higher energy barriers for quinone-imine formation (ΔG > +5.33 eV vs. +4.35 eV for APAP) due to destabilization of the transition state geometry [3]. Empirical validation comes from cytochrome P450 inhibition assays showing >85% reduction in covalent protein adduct formation for sulfonamide analogs versus APAP in human hepatocytes [5].
Principle 2: Optimization of Physicochemical PropertiesReplacing the phenolic -OH with -SO₂NHCH₃ strategically modulates lipophilicity and solubility:
Table 2: Design Principles and Structural Implementation in N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide
Design Principle | Structural Implementation | Chemical Consequence | Biological Outcome |
---|---|---|---|
Block CYP2E1 oxidation | Methanesulfonamide replaces phenolic -OH | Higher oxidation potential prevents NAPQI formation | Reduced covalent binding to mitochondrial proteins |
Eliminate arylamine bioactivation | Acetylation at C3 position | Prevents N-hydroxylation and nitroso compound formation | Lower immunogenic potential |
Modulate physicochemical properties | Balanced -SO₂NHCH₃ and acetyl groups | LogP ~0.5-1.0; TPSA ≈90 Ų | Optimized solubility/permeability profile |
Retain target engagement | Preserved 4-hydroxyphenyl scaffold | Maintains hydrogen bonding with TRPV1/CB1 receptors | Sustained analgesic efficacy |
Principle 3: Diversion to Non-Toxic Metabolic PathwaysThe 3-acetyl group provides an alternative site for phase II conjugations (glucuronidation, sulfation) without generating electrophilic intermediates. Crucially, methanesulfonamide derivatives primarily undergo O-glucuronidation of the phenolic OH and N-acetylation deactivation, as confirmed by liver microsome studies showing >90% elimination via these pathways versus <5% oxidative metabolism [3] [6]. This metabolic shift mirrors the detoxification routes of non-hepatotoxic sulfonamides like sulfisoxazole, which demonstrate minimal cytochrome P450 involvement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1